molecular formula C15H13NO B14408762 2-(2-Phenylethyl)-1,3-benzoxazole CAS No. 83318-25-6

2-(2-Phenylethyl)-1,3-benzoxazole

Katalognummer: B14408762
CAS-Nummer: 83318-25-6
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: OVIWOLXACFGATB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Phenylethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a phenylethyl group attached to the benzoxazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-benzoxazole can be achieved through several methods. One common approach involves the cyclization of o-aminophenol with phenylacetic acid derivatives under acidic conditions. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-bromoethylbenzene to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts such as aluminum chloride (AlCl3) or Raney Nickel are often employed to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenylethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Phenylethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethyl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to receptor sites, altering signal transduction and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Phenylethyl)-1,3-benzoxazole is unique due to its combined structural features, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

83318-25-6

Molekularformel

C15H13NO

Molekulargewicht

223.27 g/mol

IUPAC-Name

2-(2-phenylethyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2

InChI-Schlüssel

OVIWOLXACFGATB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.